molecular formula C13H8F2O2 B6377931 4-(3,5-Difluorophenyl)-2-formylphenol CAS No. 1111129-11-3

4-(3,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377931
CAS No.: 1111129-11-3
M. Wt: 234.20 g/mol
InChI Key: YZAVZGLOTCSVJX-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-formylphenol is a biphenyl derivative featuring a 3,5-difluorophenyl group at the 4-position and a formyl (-CHO) substituent at the 2-position of the phenolic ring. Its molecular formula is C₁₃H₈F₂O₂, with a molecular weight of 234.20 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group, making it versatile for applications in pharmaceuticals, organic electronics, and synthetic intermediates.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAVZGLOTCSVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685124
Record name 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-11-3
Record name 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-2-formylphenol typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the 3,5-difluorophenyl boronic acid and a suitable aryl halide.

Industrial Production Methods

In an industrial setting, the production of 4-(3,5-Difluorophenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: 4-(3,5-Difluorophenyl)-2-carboxyphenol

    Reduction: 4-(3,5-Difluorophenyl)-2-hydroxyphenol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-formylphenol depends on its application:

Comparison with Similar Compounds

Key Findings :

  • The difluorophenyl derivative exhibits greater lipophilicity , enhancing membrane permeability in drug candidates, while the dicarboxyphenyl analog’s carboxylic groups enable metal chelation and solubility in polar solvents .
  • The formyl group in both compounds allows for further functionalization (e.g., Schiff base formation), but the dicarboxyphenyl variant’s hygroscopic nature limits its use in moisture-sensitive reactions .

Piperazine Derivatives Containing 4-(3,5-Difluorophenyl) Moieties

A European patent (2023) describes solid forms of a piperazine-based drug candidate incorporating the 4-(3,5-difluorophenyl) group.

  • Electronic Effects : Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
  • Solubility : The difluorophenyl group reduces water solubility compared to hydroxyl or carboxylated analogs but improves bioavailability in lipid-rich environments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,5-Difluorophenyl)-2-formylphenol, and how can purity be ensured?

  • Synthesis : A common approach involves Friedel-Crafts acylation of 3,5-difluorobenzene derivatives followed by formylation. Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may link fluorophenyl groups to a phenolic backbone .
  • Purity Assessment : Use NMR spectroscopy (¹H/¹³C) to confirm structural integrity, HPLC for quantitative purity (>98%), and mass spectrometry for molecular weight validation. Monitor residual solvents via GC-MS .

Q. How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?

  • The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing stability toward oxidation. Steric hindrance from the meta-fluorine positions can direct regioselectivity in reactions like nucleophilic aromatic substitution .

Q. What spectroscopic techniques are critical for characterizing 4-(3,5-Difluorophenyl)-2-formylphenol?

  • ¹H NMR : Identify the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (split patterns due to fluorine coupling).
  • ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).
  • IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Contradiction Analysis :

  • Dynamic effects : Fluorine’s quadrupolar moment may cause splitting artifacts. Use VT-NMR (variable temperature) to distinguish dynamic vs. static effects.
  • Solvent interactions : Compare spectra in DMSO-d₆ vs. CDCl₃; phenolic protons may hydrogen-bond with DMSO, shifting peaks .

Q. What strategies optimize the compound’s stability during storage and reactions?

  • Storage : Protect from light and moisture (store under argon at −20°C).
  • Reaction Stability : Avoid strong bases to prevent formyl group degradation. Use scavengers (e.g., BHT) during free-radical reactions .

Q. How does 4-(3,5-Difluorophenyl)-2-formylphenol interact with biological targets (e.g., enzymes)?

  • Mechanistic Insight : The formyl group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. Fluorine enhances binding via hydrophobic interactions and modulates pharmacokinetics (e.g., metabolic stability) .
  • Case Study : Analogues with similar fluorophenyl motifs inhibit p38 MAP kinase, showing anti-inflammatory activity (IC₅₀ < 100 nM) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Risks :

  • Byproduct formation : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to minimize side reactions.
  • Chiral purity : Use chiral HPLC or enzymatic resolution for enantiomer separation.
    • Industrial Methods : Continuous flow reactors improve heat/mass transfer and reduce racemization .

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